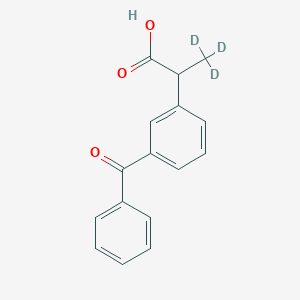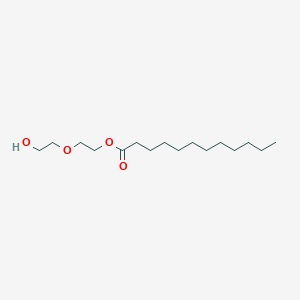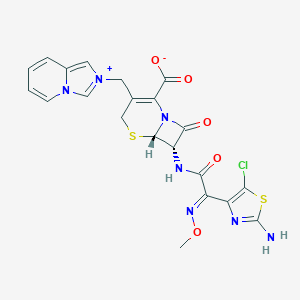
7-Cmicc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cmicc is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzimidazole derivatives. The compound has been studied extensively for its various biochemical and physiological effects and has shown promising results in different research studies.
Mécanisme D'action
The mechanism of action of 7-Cmicc is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. The compound has also been shown to inhibit the activity of tubulin, which is a protein involved in the formation of microtubules. This inhibition can lead to the disruption of cell division and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
7-Cmicc has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and arousal. The compound has also been shown to reduce inflammation and oxidative stress in the body. This can lead to a reduction in the risk of various diseases such as cardiovascular disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Cmicc in lab experiments include its high potency and specificity. The compound has been shown to exhibit potent activity against various microorganisms and cancer cells. It also has a high degree of specificity, which means that it targets specific enzymes and proteins in the body. The main limitation of using 7-Cmicc in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 7-Cmicc. One direction is the further study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of cancer. The compound has been shown to exhibit potent activity against various cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, the development of more potent and selective derivatives of 7-Cmicc could lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 7-Cmicc is a synthetic compound that has shown promising results in various scientific research applications. It exhibits potent activity against various microorganisms and cancer cells and has potential use in the treatment of neurodegenerative diseases. The compound has various biochemical and physiological effects, and its mechanism of action is not fully understood. The development of more potent and selective derivatives of 7-Cmicc could lead to the discovery of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 7-Cmicc involves the reaction of 2,3-dichloroaniline with 2-chloro-1-methylbenzimidazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields 7-Cmicc as the final product. The purity and yield of the compound can be improved by using different purification techniques.
Applications De Recherche Scientifique
7-Cmicc has been studied for its various applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta, which is the main component of the plaques found in the brains of Alzheimer's patients.
Propriétés
Numéro CAS |
141912-84-7 |
|---|---|
Nom du produit |
7-Cmicc |
Formule moléculaire |
C21H18ClN7O5S2 |
Poids moléculaire |
548 g/mol |
Nom IUPAC |
(6S,7S)-7-[[(2E)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H18ClN7O5S2/c1-34-26-13(12-16(22)36-21(23)25-12)17(30)24-14-18(31)29-15(20(32)33)10(8-35-19(14)29)6-27-7-11-4-2-3-5-28(11)9-27/h2-5,7,9,14,19H,6,8H2,1H3,(H3-,23,24,25,30,32,33)/b26-13+/t14-,19-/m0/s1 |
Clé InChI |
MGLLCPSQOKQEAM-PNJTVJIISA-N |
SMILES isomérique |
CO/N=C(\C1=C(SC(=N1)N)Cl)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
SMILES |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
SMILES canonique |
CON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
Synonymes |
7-(2-(2-amino-5-chlorothiazol-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)-pyridinium-1-yl)methyl-3-cephem-4-carboxylate 7-CMICC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



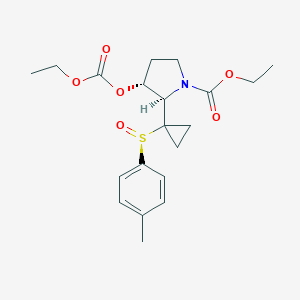
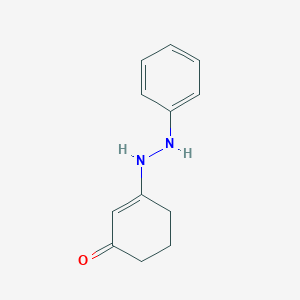
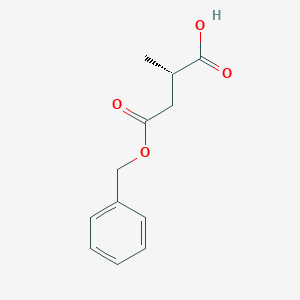
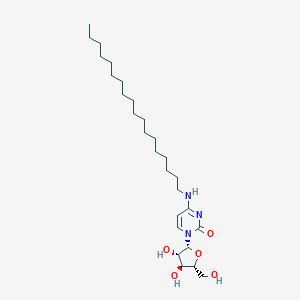
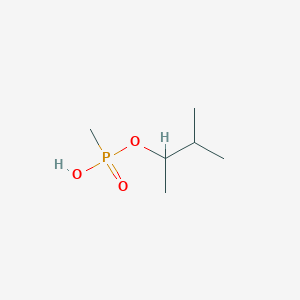
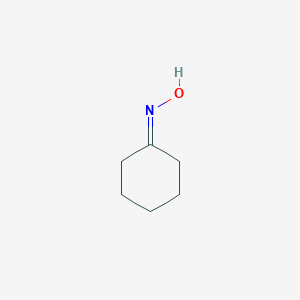
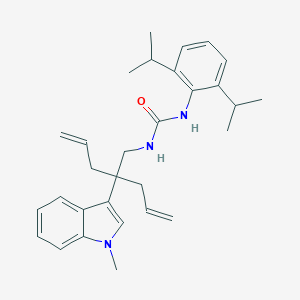
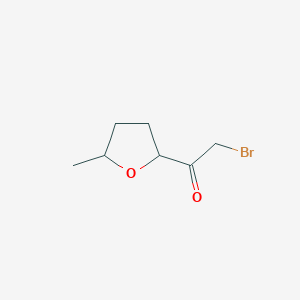
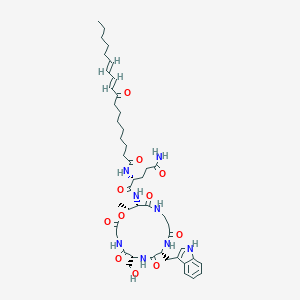
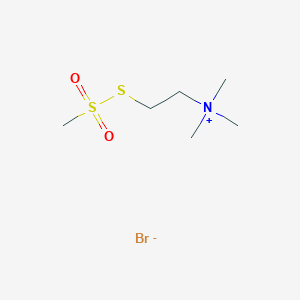
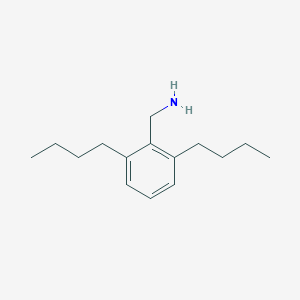
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)
